molecular formula C6H9N3O3 B13687263 Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13687263
M. Wt: 171.15 g/mol
InChI Key: ORDBMPZDWFKQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that features a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization with ethyl chloroformate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-1H-triazole-4-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)8-9(2)7-4/h3H2,1-2H3,(H,8,10)

InChI Key

ORDBMPZDWFKQIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(NC1=O)C

Origin of Product

United States

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